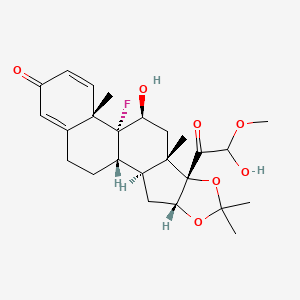
21-Methoxy Triamcinolone Acetonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Methoxy Triamcinolone Acetonide is a synthetic corticosteroid derived from triamcinolone acetonide. It is characterized by the addition of a methoxy group at the 21st position of the triamcinolone acetonide molecule. This modification enhances its pharmacological properties, making it a potent anti-inflammatory and immunosuppressive agent. The compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Vorbereitungsmethoden
The synthesis of 21-Methoxy Triamcinolone Acetonide involves several key steps:
Oxidation Reaction: The starting material, 21-hydroxy-1,4,9(11),16-pregnatetraene-3,20-dione-21-acetate, undergoes an oxidation reaction to form the corresponding ketone.
Condensation Reaction: The ketone is then subjected to a condensation reaction with methanol under acidic conditions to introduce the methoxy group at the 21st position.
Epoxy Reaction: The intermediate product is further reacted with an epoxide to form the acetonide ring.
Fluorination Reaction: Finally, the compound undergoes a fluorination reaction to introduce the fluorine atom at the 9th position, resulting in the formation of this compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Analyse Chemischer Reaktionen
21-Methoxy Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form a 21-aldehyde and a 17-carboxylic acid.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group at the 21st position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen and trace metals, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed include the 21-aldehyde and 17-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
21-Methoxy Triamcinolone Acetonide has a wide range of scientific research applications:
Wirkmechanismus
21-Methoxy Triamcinolone Acetonide exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses . It inhibits the synthesis of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, thereby reducing inflammation . Additionally, it suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability .
Vergleich Mit ähnlichen Verbindungen
21-Methoxy Triamcinolone Acetonide is compared with other corticosteroids, such as:
Triamcinolone Acetonide: The parent compound, which lacks the methoxy group at the 21st position.
Triamcinolone Hexacetonide: Another derivative with a hexacetonide ring, known for its longer duration of action and reduced systemic side effects.
The uniqueness of this compound lies in its enhanced pharmacological profile due to the methoxy group, which may offer improved therapeutic outcomes in certain conditions.
Eigenschaften
Molekularformel |
C25H33FO7 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H33FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,20,28,30H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,20?,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
PWLCESSADNLVMG-VKADFKIWSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(O)OC)CCC5=CC(=O)C=C[C@@]53C)F)O |
Kanonische SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)OC)C)O)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



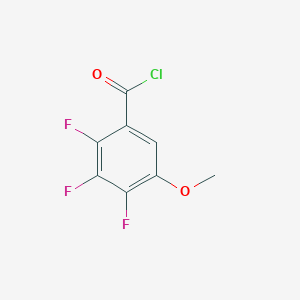
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
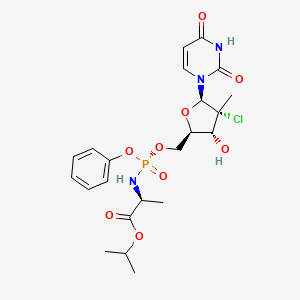
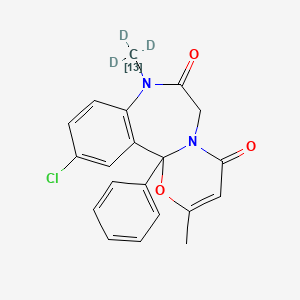
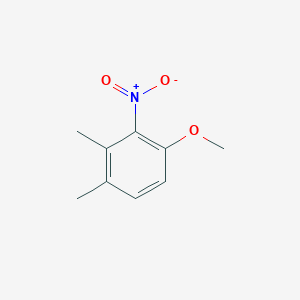
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
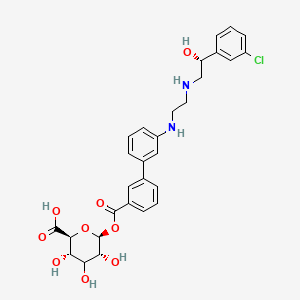
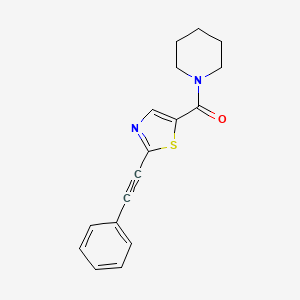
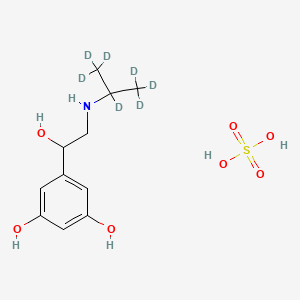
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)
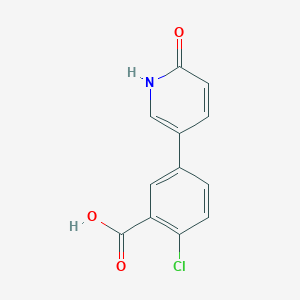
![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)
